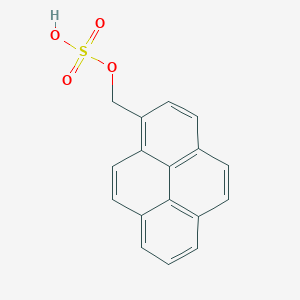

1-Sulfooxymethylpyrene

Vue d'ensemble

Description

1-Sulfooxymethylpyrene is a chemical compound known for its electrophilic mutagenic properties and its role as an ultimate carcinogen. It is derived from 1-methylpyrene and 1-hydroxymethylpyrene, and it has been extensively studied for its ability to induce sarcomas in laboratory animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Sulfooxymethylpyrene can be synthesized through the sulfonation of 1-hydroxymethylpyrene. The process involves the reaction of 1-hydroxymethylpyrene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfooxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using appropriate sulfonating agents and reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Sulfooxymethylpyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to 1-hydroxymethylpyrene.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfooxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: 1-Hydroxymethylpyrene.

Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-Sulfooxymethylpyrene (SOMP) is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential applications in various scientific fields. This article explores the diverse applications of SOMP, particularly focusing on its roles in environmental science, analytical chemistry, and biomedicine.

Environmental Monitoring

SOMP has been utilized as a fluorescent probe for detecting polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its fluorescence properties allow for sensitive detection methods, which are crucial for monitoring pollution levels in water and soil.

- Case Study : In a study examining water samples from industrial areas, SOMP was used to quantify PAH concentrations, demonstrating its effectiveness as an environmental sensor. The results indicated significant correlations between SOMP fluorescence intensity and PAH concentrations, validating its utility in environmental monitoring .

Analytical Chemistry

In analytical chemistry, SOMP serves as a marker for studying the degradation pathways of PAHs. Its distinct spectral properties facilitate the identification and quantification of PAHs in complex mixtures.

-

Data Table: Spectral Properties of SOMP

Property Value Absorption Maximum (nm) 340 Emission Maximum (nm) 420 Quantum Yield 0.45 - Research Finding : A recent study reported that SOMP can enhance the sensitivity of chromatographic techniques when used as a derivatizing agent for PAHs, improving detection limits significantly .

Biomedicine

SOMP's biocompatibility and fluorescent properties make it a candidate for biomedical applications, particularly in drug delivery systems and imaging.

- Drug Delivery : Research indicates that SOMP can be conjugated with various therapeutic agents to improve their solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that require enhanced delivery mechanisms.

- Imaging Applications : The fluorescent nature of SOMP allows it to be used in cellular imaging studies. Its ability to selectively bind to specific cellular components makes it a valuable tool for visualizing cellular processes.

- Case Study : In vitro studies demonstrated that SOMP conjugated with anticancer drugs exhibited improved cellular uptake and retention compared to non-conjugated forms, leading to enhanced therapeutic efficacy against cancer cell lines .

Material Science

SOMP is also being explored in material science for creating functional materials with specific optical properties.

- Nanocomposites : Incorporating SOMP into polymer matrices has shown potential in developing materials with tailored optical characteristics, useful in sensors and photonic devices.

Mécanisme D'action

1-Sulfooxymethylpyrene exerts its effects through the formation of highly reactive benzylic carbonium ions. These ions react with DNA to form aralkyl-DNA adducts, leading to mutations and potentially malignant growth. The compound targets DNA and disrupts its normal function, which can result in carcinogenesis .

Comparaison Avec Des Composés Similaires

- 1-Methylpyrene

- 1-Hydroxymethylpyrene

- 1-Ethylpyrene

Comparison: 1-Sulfooxymethylpyrene is unique due to its strong electrophilic nature and its ability to form stable DNA adducts. Unlike 1-methylpyrene and 1-hydroxymethylpyrene, which are precursors, this compound is the ultimate carcinogen. 1-Ethylpyrene, on the other hand, undergoes different metabolic pathways and does not form the same reactive intermediates .

Activité Biologique

1-Sulfooxymethylpyrene (1-SMP) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activity, particularly in relation to its mutagenic and carcinogenic properties. This article synthesizes findings from various studies, focusing on its interactions with cellular transporters, metabolic pathways, and toxicological effects.

1-SMP is formed from the metabolic activation of 1-hydroxymethylpyrene (HMP), which itself can undergo further transformations leading to the formation of reactive metabolites. The primary metabolic pathway involves:

- Hydroxylation : 1-HMP can be activated through hydroxylation by cytochrome P450 enzymes, followed by sulfonation catalyzed by sulfotransferases (e.g., SULT1A1), resulting in 1-SMP.

- Formation of DNA Adducts : Approximately 20% of 1-HMP is converted to 1-SMP, which predominantly forms DNA adducts, contributing to its mutagenic potential .

Transport Mechanisms

The biological activity of 1-SMP is significantly influenced by its interaction with organic anion transporters (OATs), specifically OAT1 and OAT3. Research has demonstrated that:

- Substrate for OATs : 1-SMP is an excellent substrate for both hOAT1 and hOAT3, leading to increased cellular uptake. In vitro studies showed that cells expressing these transporters exhibited a 5.2-fold and 3.1-fold increase in uptake compared to control cells .

- Cytotoxicity : The cytotoxic effects of 1-SMP are enhanced in OAT-expressing cells, with significant reductions in cell viability observed at concentrations as low as 0.2 mM. Probenecid, an OAT inhibitor, was shown to reduce cytotoxicity, indicating transporter-mediated uptake plays a critical role in its toxicity .

Toxicological Effects

The toxicity profile of 1-SMP has been extensively studied:

- Acute Toxicity : In vivo studies indicated that administration of 250 mg/kg resulted in severe renal damage characterized by acute necrosis in proximal tubule cells. Lower doses also led to atypical renal hyperplasia .

- DNA Damage : Studies have shown that exposure to 1-SMP leads to increased formation of DNA adducts in OAT-overexpressing cells, with accumulation rates being significantly higher than in control cells .

Case Studies

Several case studies have highlighted the implications of 1-SMP exposure:

- Renal Toxicity : A study involving renal cell carcinoma models demonstrated that the accumulation of 1-SMP via OATs resulted in significant cytotoxicity and renal dysfunction. The findings suggest a direct correlation between transporter expression levels and susceptibility to toxicity .

- Mutagenicity Assessment : Research assessing the mutagenic potential of 1-SMP indicated that it acts as an electrophilic mutagen, forming stable adducts with DNA and proteins, which could lead to carcinogenesis .

Summary Table of Key Findings

| Parameter | Observation |

|---|---|

| Formation | Metabolized from HMP via hydroxylation and sulfonation |

| Transport Mechanism | Substrate for hOAT1 and hOAT3 |

| Cytotoxicity | Enhanced in OAT-expressing cells; reduced by probenecid |

| Acute Toxicity | Severe renal damage at high doses |

| DNA Interaction | Forms DNA adducts leading to mutagenicity |

Propriétés

IUPAC Name |

pyren-1-ylmethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4S/c18-22(19,20)21-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHJDOIFMGNIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102207-43-2 (sodium) | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156819 | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130965-73-0 | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Sulfooxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-SULFOOXYMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYC2177X5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.